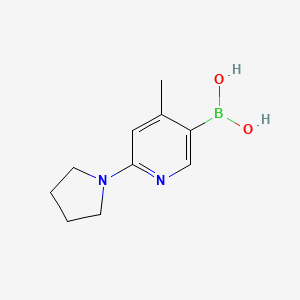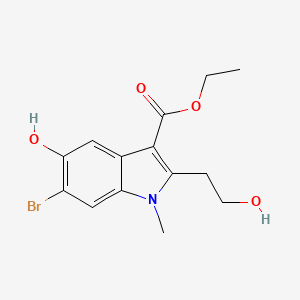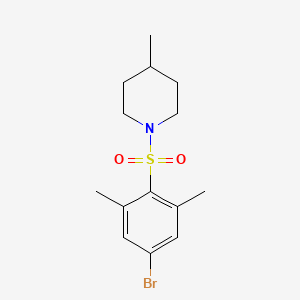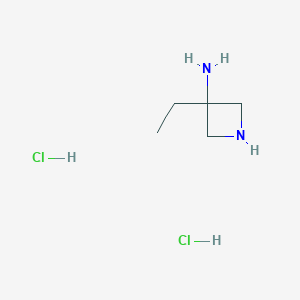![molecular formula C13H21NO4 B1412324 rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 1610351-01-3](/img/structure/B1412324.png)
rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Descripción general
Descripción
“rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid” is a chemical compound. It’s related to “rel-(3aR,6aS)-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid”, which has a molecular formula of C8H13NO2 and a molecular weight of 155.19 .
Synthesis Analysis
Tertiary butyl esters, which are related to the compound you’re interested in, find large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of the related compound “rel-(3aR,6aS)-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid” includes a cyclopenta[c]pyrrole ring .Physical And Chemical Properties Analysis
The related compound “rel-(3aR,6aS)-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid” has a predicted boiling point of 304.3±35.0 °C, a predicted density of 1.182±0.06 g/cm3 (at 20 °C and 760 Torr), and a predicted pKa of 4.48±0.20 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Efficient Synthesis Process: An efficient and scalable synthesis process for tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a pharmacologically significant intermediate, was developed. This process involved the transformation of isoindole to diacid using cost-effective KMnO4 mediated oxidative cleavage. The method was deemed high yielding, kilogram scalable, and commercially viable (Bahekar et al., 2017).
- Stereoselective and Scalable Synthesis: A stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was detailed, highlighting the importance of cyclopropanation step's stereoselectivity control for the synthesis route's success (Gan et al., 2013).
- Conformationally Restricted GABA Analogue: The compound's synthesis was pivotal in developing a conformationally restricted γ-aminobutyric acid (GABA) analogue. The study underscored the molecule's three-dimensional template and its potential use in medicinal chemistry (Melnykov et al., 2018).
Applications in Structural and Medicinal Chemistry
- Radiolabeling and Drug Design: The compound has been used in the development of mixed ligand tricarbonyl complexes, showcasing potential in the radiolabeling of bioactive molecules and influencing the physico-chemical properties of conjugates, which is significant in drug development and diagnostic imaging (Mundwiler et al., 2004).
- Crystal Structure Analysis: Detailed crystal structure analysis of related compounds provides insights into the molecule's conformation, intermolecular interactions, and potential implications in designing molecules with specific structural requirements (Rajalakshmi et al., 2013).
Implications in Chemical Synthesis and Drug Development
- Intramolecular Reductive Cyclopropanation: The tert-butoxycarbonyl moiety's role in synthesizing cyclopropane-annelated azaoligoheterocycles highlighted its significance in creating complex molecular structures, essential in medicinal chemistry and synthetic biology (Gensini & de Meijere, 2004).
- Versatility in Organic Synthesis: The compound serves as an efficient tert-butoxycarbonylating agent for various substrates, underlining its versatility and critical role in organic synthesis (Wakselman, 2001).
- Conformational Analysis: Studies have provided insights into the molecule's conformational energy and potential influence on molecular structure in crystal states, essential for understanding molecule behavior in different states and designing molecules with desired properties (Cetina et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZDQKMJLUZQF-LPEHRKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]2[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
CAS RN |
1610351-01-3 | |
| Record name | rac-(1R,3aR,6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)